molecular formula C14H23NO5 B14601291 Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate CAS No. 60807-02-5

Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate

Cat. No.: B14601291
CAS No.: 60807-02-5
M. Wt: 285.34 g/mol
InChI Key: ZGNXRLSQNGSIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of oxazoloazepines, which are characterized by a fused ring system containing both oxygen and nitrogen atoms. The presence of multiple functional groups, including a hydroxy group, a keto group, and an ester group, makes this compound an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate typically involves multi-step organic reactions. The starting materials often include readily available precursors such as amino alcohols and carboxylic acids. The key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the oxazoloazepine ring system through cyclization reactions.

    Functional Group Transformations: Introduction of the hydroxy, keto, and ester groups through various functional group transformations.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Alcohols, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can yield a diol.

Scientific Research Applications

Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.

    DNA Interaction: Interacting with DNA to modulate gene expression.

Comparison with Similar Compounds

Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate can be compared with other similar compounds, such as:

    Oxazolidinones: Known for their antibacterial properties.

    Azepines: Studied for their potential therapeutic applications.

    Lactones: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its fused ring system and the presence of multiple functional groups, which provide a versatile platform for chemical modifications and applications.

Properties

CAS No.

60807-02-5

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

ethyl 9a-hydroxy-3-oxo-2-propan-2-yl-6,7,8,9-tetrahydro-5H-[1,3]oxazolo[3,2-a]azepine-2-carboxylate

InChI

InChI=1S/C14H23NO5/c1-4-19-12(17)14(10(2)3)11(16)15-9-7-5-6-8-13(15,18)20-14/h10,18H,4-9H2,1-3H3

InChI Key

ZGNXRLSQNGSIJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=O)N2CCCCCC2(O1)O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.